molecular formula C4H8N4O B2591685 1-(isopropyl)-5(4H)-tetrazolinone CAS No. 69049-00-9

1-(isopropyl)-5(4H)-tetrazolinone

Cat. No. B2591685
CAS RN: 69049-00-9
M. Wt: 128.135
InChI Key: VWLKWKCGYOWRMJ-UHFFFAOYSA-N
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Description

1-(isopropyl)-5(4H)-tetrazolinone is a chemical compound that belongs to the class of tetrazoles. It is a heterocyclic organic compound that has a tetrazole ring in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(isopropyl)-5(4H)-tetrazolinone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes in the target organism. For example, in bacteria, it has been found to inhibit the activity of DNA gyrase, which is essential for DNA replication and transcription. In fungi, it has been found to inhibit the activity of chitin synthase, which is essential for cell wall synthesis.
Biochemical and Physiological Effects:
1-(isopropyl)-5(4H)-tetrazolinone has been found to have various biochemical and physiological effects. In bacteria, it has been found to cause DNA damage, leading to cell death. In fungi, it has been found to disrupt cell wall synthesis, leading to cell death. In mammalian cells, it has been found to induce apoptosis, which is programmed cell death. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(isopropyl)-5(4H)-tetrazolinone in lab experiments is its broad-spectrum activity against various organisms. It is also relatively easy to synthesize and has good stability. However, one of the limitations is its potential toxicity, which can limit its use in certain applications. It is also relatively expensive compared to other compounds with similar activities.

Future Directions

There are several future directions for the study of 1-(isopropyl)-5(4H)-tetrazolinone. One of the areas of interest is its potential use as a drug delivery agent for the treatment of brain diseases. Another area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Further studies are also needed to understand its mechanism of action and to optimize its activity against target organisms. Additionally, studies on its potential toxicity and environmental impact are needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1-(isopropyl)-5(4H)-tetrazolinone is a chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to optimize its use in various applications.

Synthesis Methods

The synthesis of 1-(isopropyl)-5(4H)-tetrazolinone can be achieved through various methods. One of the most common methods is the reaction of 5-aminotetrazole with isopropyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained in good yield. Another method involves the reaction of 5-nitrotetrazole with isopropylamine, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder.

Scientific Research Applications

1-(isopropyl)-5(4H)-tetrazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In the field of agrochemicals, it has been found to possess herbicidal and insecticidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

4-propan-2-yl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-3(2)8-4(9)5-6-7-8/h3H,1-2H3,(H,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKWKCGYOWRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(isopropyl)-5(4H)-tetrazolinone

CAS RN

69049-00-9
Record name 1-(propan-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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